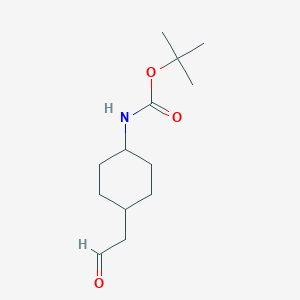

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Description

BenchChem offers high-quality Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Properties, Synthesis, and Applications

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional organic molecule of significant interest to the scientific community, particularly those in pharmaceutical development and complex organic synthesis. Structurally, it features a cyclohexane scaffold functionalized with a reactive aldehyde group and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This unique arrangement makes it a versatile building block, or synthon, for constructing more complex molecular architectures. Its primary utility is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Cariprazine.[1][2] This guide provides an in-depth exploration of its chemical and physical properties, a detailed, field-proven synthetic protocol, and a discussion of its critical applications.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective application. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an off-white to white solid under standard conditions.[3] The Boc protecting group imparts significant solubility in common organic solvents, while the polar aldehyde and carbamate moieties provide sites for hydrogen bonding.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 215790-29-7[3][4][5] |

| IUPAC Name | tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate[4][6][7] |

| Molecular Formula | C₁₃H₂₃NO₃[3][4][5] |

| Molecular Weight | 241.33 g/mol [3][4][6][7] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CC=O[6][7] |

| Synonyms | [trans-4-(2-Oxoethyl)cyclohexyl]carbamic acid tert-butyl ester, Cariprazine INT[2][5] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Off-white to white solid[3] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C)[1][2] |

| XLogP3 | 1.9[4][6][7] |

| Topological Polar Surface Area | 55.4 Ų[4][6][7] |

| Hydrogen Bond Donor Count | 1[4] |

| Rotatable Bond Count | 5[4] |

| Storage Conditions | 0 - 8 °C, protect from moisture[3] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is not a trivial matter, as the aldehyde functionality is sensitive to over-oxidation and other side reactions. A robust and reproducible synthesis is critical for its use in multi-step pharmaceutical manufacturing. The most logical and controlled route involves the mild oxidation of the corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. This precursor is commercially available or can be synthesized from the corresponding carboxylic acid.[2][8]

Proposed Synthetic Workflow

The chosen method, Dess-Martin Periodinane (DMP) oxidation, is a highly selective and mild procedure for converting primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid byproduct.[1][4][5] It operates under neutral pH and at room temperature, which preserves the acid-labile Boc protecting group.[5]

Caption: Proposed synthesis of the target aldehyde via DMP oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation

-

Trustworthiness: This protocol is based on well-established literature procedures for DMP oxidation and includes a standard aqueous workup to remove the iodine-based byproducts.[3] The use of TLC for reaction monitoring is a critical self-validating step to ensure complete conversion of the starting material and prevent over-reaction.

-

Preparation: To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.[3]

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be used directly for the next step or purified further by flash column chromatography on silica gel if necessary.

-

Expertise & Experience: The choice of 1.2 equivalents of DMP ensures a complete and efficient reaction without being excessively wasteful. The Na₂S₂O₃ quench is essential for reducing any remaining hypervalent iodine species, while the NaHCO₃ neutralizes the acetic acid byproduct, which is crucial for protecting acid-sensitive functional groups in subsequent steps.[5]

Section 3: Key Applications in Drug Discovery

The true value of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate lies in the reactivity of its aldehyde group, which serves as an electrophilic handle for introducing new carbon-nitrogen bonds, a cornerstone of medicinal chemistry.

Core Role in Cariprazine Synthesis

This compound is a pivotal intermediate in several patented synthetic routes to Cariprazine.[9][10][11] The aldehyde functionality undergoes a reductive amination reaction with 1-(2,3-dichlorophenyl)piperazine. This reaction forms the critical C-N bond that links the cyclohexyl core to the piperazine pharmacophore of the final drug molecule.[12]

Sources

- 1. Dess-Martin Oxidation [organic-chemistry.org]

- 2. chemshuttle.com [chemshuttle.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key bifunctional organic molecule, valuable as a synthetic intermediate in the development of pharmaceuticals and other complex chemical entities.[1][2][3] Its structure incorporates a Boc-protected amine on a cyclohexane ring, which provides thermal and chemical stability, and a reactive aldehyde functionality, making it a versatile building block. This guide provides a comprehensive overview of the synthesis and a detailed workflow for the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Proposed Synthesis Pathway

A common and efficient route to synthesize tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves a two-step process starting from a commercially available precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This process includes the protection of the amine group followed by a mild oxidation of the primary alcohol to the desired aldehyde.

Step 1: Boc Protection of the Amine

The initial step involves the protection of the primary amine of a suitable precursor with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][4][5][6][7] The Boc group is widely used due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[4][6]

Step 2: Swern Oxidation of the Primary Alcohol

The second step is the selective oxidation of the primary alcohol to an aldehyde. The Swern oxidation is an exceptionally mild and efficient method for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[8][9][10][11][12] This method is particularly advantageous as it avoids the use of heavy metals and typically proceeds with high yields and minimal side reactions, preventing over-oxidation to the carboxylic acid.[9][12]

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

Expected Results:

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass of C13H23NO3 is 241.1678 g/mol . [8][9]HRMS analysis should confirm this molecular formula with high accuracy. The protonated molecule [M+H]+ would be observed at m/z 241.1751.

-

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum is expected to show characteristic fragmentation patterns for the carbamate and the loss of the tert-butyl group. [13]

Expected Fragment (m/z) Identity Reason for Fragmentation 241 [M]+ Molecular Ion 185 [M - C4H8]+ Loss of isobutylene from the tert-butyl group 168 [M - C4H9O]+ Loss of tert-butoxy radical 142 [M - C5H9NO]+ Cleavage of the carbamate group | 57 | [C4H9]+ | tert-butyl cation |

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

MS Detection: Acquire mass spectra in the range of m/z 40-400 using electron ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy Analysis

Objective: To identify the key functional groups present in the molecule.

Expected Results:

The IR spectrum will provide clear evidence for the aldehyde and carbamate functionalities.

| Expected Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3340 | N-H stretch | Carbamate |

| ~2920, ~2850 | C-H stretch | Cyclohexane & Alkyl groups |

| ~2720 | C-H stretch (Fermi resonance) | Aldehyde |

| ~1725 | C=O stretch | Aldehyde |

| ~1690 | C=O stretch (Amide I) | Carbamate |

| ~1520 | N-H bend (Amide II) | Carbamate |

| ~1170 | C-O stretch | Carbamate |

The presence of a sharp, strong carbonyl stretch around 1725 cm⁻¹ for the aldehyde and another strong carbonyl absorption around 1690 cm⁻¹ for the carbamate are key diagnostic peaks. Additionally, the characteristic, albeit sometimes weak, C-H stretch of the aldehyde proton around 2720 cm⁻¹ is a definitive indicator.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid product directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To provide a detailed map of the carbon and proton framework of the molecule, confirming connectivity and stereochemistry.

¹H NMR Spectroscopy

Expected Results: The ¹H NMR spectrum will show distinct signals for each unique proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | t | 1H | -CHO (Aldehyde proton) |

| ~4.50 | br s | 1H | -NH- |

| ~3.40 | m | 1H | CH-NH (Cyclohexane C1) |

| ~2.20 | d | 2H | -CH₂-CHO |

| ~1.95 | m | 2H | Cyclohexane axial protons |

| ~1.80 | m | 1H | CH-CH₂CHO (Cyclohexane C4) |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~1.20 | m | 2H | Cyclohexane equatorial protons |

| ~1.05 | m | 4H | Cyclohexane protons |

The aldehydic proton is expected to be the most downfield signal, appearing as a triplet due to coupling with the adjacent methylene protons. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm. The broad singlet for the N-H proton will be observable, and its chemical shift can be concentration-dependent. The complex multiplet signals between 1.0 and 2.0 ppm correspond to the protons of the cyclohexane ring.

¹³C NMR Spectroscopy

Expected Results: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | -CHO (Aldehyde carbonyl) |

| ~155.5 | -C=O (Carbamate carbonyl) |

| ~79.2 | -C(CH₃)₃ (Quaternary carbon of Boc) |

| ~50.5 | -CH₂-CHO |

| ~43.5 | CH-NH (Cyclohexane C1) |

| ~35.0 | CH-CH₂CHO (Cyclohexane C4) |

| ~32.0 | Cyclohexane CH₂ |

| ~29.5 | Cyclohexane CH₂ |

| ~28.4 | -C(CH₃)₃ (Methyl carbons of Boc) |

The most downfield signal will be the aldehyde carbonyl carbon at around 202.5 ppm. The carbamate carbonyl will appear around 155.5 ppm. The quaternary and methyl carbons of the Boc group will be found at approximately 79.2 and 28.4 ppm, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Conclusion

The structural elucidation of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the detailed protocols for synthesis and analysis outlined in this guide, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The integration of MS, IR, and NMR data provides a self-validating system, ensuring the scientific integrity of the structural assignment and enabling its effective use in subsequent research and development endeavors.

References

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

-

ReactionFlash. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

- Holmstead, R. L., & Casida, J. E. (1974). Chemical ionization mass spectrometry of carbamate pesticides. Journal of the Association of Official Analytical Chemists, 57(5), 1050–1055.

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

- S. Sasaki, et al. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Journal of Chemical Information and Computer Sciences, 15(4), 209-215.

- Asakawa, F., et al. (2007). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry.

-

Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

- Damico, J. N., & Benson, W. R. (1965). Mass Spectra of Some Carbamate Pesticides.

-

Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

- Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

-

PubChem. (n.d.). Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 3. la.sandoopharma.com [la.sandoopharma.com]

- 4. rsc.org [rsc.org]

- 5. 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [guidechem.com]

- 9. Tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | 215790-29-7 [chemicalbook.com]

- 10. tert-Butyl carbamate [webbook.nist.gov]

- 11. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 12. ijcr.info [ijcr.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Characterization, and Application

Introduction: A Key Building Block in Modern Medicinal Chemistry

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, identified by its CAS number 215790-29-7, is a pivotal intermediate in the landscape of pharmaceutical synthesis. While its name may be a mouthful, its role is elegantly specific: it serves as a crucial precursor in the manufacturing of complex active pharmaceutical ingredients (APIs). Notably, it is a key component in the synthesis of Cariprazine, a novel antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[1][2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore robust synthetic routes, detail purification and analytical characterization methodologies, and discuss its primary application, all from a perspective of practical, field-proven insights.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is the bedrock of its effective utilization in the laboratory and in scale-up operations. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is typically an off-white to white solid with a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol .[3][4]

| Property | Value | Source(s) |

| CAS Number | 215790-29-7 | [3] |

| Molecular Formula | C₁₃H₂₃NO₃ | [3][4] |

| Molecular Weight | 241.33 g/mol | [3][4] |

| Appearance | Off-white to white solid | [5] |

| Storage Temperature | 0 - 8 °C | [6] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [2] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Tale of Two Oxidations

The most direct and efficient synthetic route to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves the oxidation of its corresponding primary alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The choice of oxidizing agent is critical and is often a balance between reaction efficiency, substrate compatibility, and operational considerations such as scale and safety. Here, we will explore two of the most reliable and widely adopted methods in modern organic synthesis: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Precursor Synthesis: A Necessary First Step

Before delving into the oxidation, it is essential to have a reliable source of the starting material, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. While commercially available, an in-house synthesis can be cost-effective for larger-scale campaigns. A common route involves the reduction of a corresponding ester, such as methyl trans-4-(tert-butoxycarbonylamino)cyclohexylacetate.

Method 1: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly regarded method due to its mild reaction conditions, high chemoselectivity, and operational simplicity. It employs a hypervalent iodine reagent, the Dess-Martin periodinane, to efficiently convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

-

Reagent: DMP is chosen for its high selectivity for alcohols, even in the presence of other sensitive functional groups. The reaction proceeds under neutral pH and at room temperature, which is advantageous for substrates that may be sensitive to acidic or basic conditions.

-

Solvent: Dichloromethane (DCM) is the solvent of choice due to its excellent solubility for both the substrate and the DMP reagent, and its inertness under the reaction conditions.

-

Work-up: The work-up procedure is designed to quench any remaining DMP and to remove the iodine-containing byproducts. A solution of sodium thiosulfate is used to reduce the hypervalent iodine species, and sodium bicarbonate is used to neutralize the acetic acid byproduct of the reaction.

Experimental Protocol: Dess-Martin Oxidation

-

Reaction Setup: To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous dichloromethane (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.

-

Extraction: Continue stirring until the layers are clear. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Diagram: Dess-Martin Oxidation Workflow

Caption: Workflow for the Dess-Martin oxidation of a primary alcohol.

Method 2: The Swern Oxidation

The Swern oxidation is another powerful and mild method for the synthesis of aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures.

Causality of Experimental Choices:

-

Reagents: The combination of oxalyl chloride and DMSO forms a highly reactive electrophilic sulfur species at low temperatures. Triethylamine, a hindered organic base, is then used to induce an elimination reaction that forms the aldehyde.

-

Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to control the reactivity of the intermediate species and prevent side reactions.

-

Byproducts: A notable feature of the Swern oxidation is the formation of dimethyl sulfide, which has a strong, unpleasant odor. Therefore, proper ventilation and quenching procedures are crucial.

Experimental Protocol: Swern Oxidation

-

Activation of DMSO: In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (10 volumes) and cool the solution to -78 °C. Slowly add a solution of DMSO (2.5 eq.) in dichloromethane dropwise, maintaining the internal temperature below -60 °C. Stir the mixture for 15-30 minutes.

-

Alcohol Addition: Add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in dichloromethane dropwise to the activated mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

-

Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature, then quench by the addition of water.

-

Extraction and Washing: Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram: Swern Oxidation Mechanism Overview

Caption: Simplified mechanism of the Swern Oxidation.

Purification Strategies

Crude Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate obtained from either oxidation method will likely contain unreacted starting material, byproducts, and residual reagents. The purification strategy must be chosen carefully to ensure high purity of the final product.

-

Column Chromatography: This is a standard and effective method for purifying aldehydes. Due to the potential for oxidation of the aldehyde on silica gel, it is advisable to use a relatively non-polar eluent system and to perform the chromatography promptly. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Bisulfite Adduct Formation: For challenging purifications, the formation of a sodium bisulfite adduct can be a highly selective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful for removing non-polar impurities.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a suite of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Predicted δ (ppm): ~9.7 (t, 1H, CHO), ~4.5 (br s, 1H, NH), ~3.4 (m, 1H, CH-N), ~2.3 (d, 2H, CH₂-CHO), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃)₃), 1.0-1.2 (m, 4H, cyclohexyl) |

| ¹³C NMR | Structural confirmation | Predicted δ (ppm): ~203 (CHO), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~50 (CH₂-CHO), ~49 (CH-N), ~34 (cyclohexyl), ~30 (cyclohexyl), ~28 (C(CH₃)₃) |

| Mass Spec. | Molecular weight confirmation | Expected [M+H]⁺: 242.17 |

| FTIR | Functional group identification | Expected peaks (cm⁻¹): ~3350 (N-H stretch), ~2930, 2850 (C-H stretch), ~1725 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate) |

| HPLC | Purity determination | A single major peak corresponding to the product, with purity typically >98%. |

Application in the Synthesis of Cariprazine

The primary industrial application of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is as a key intermediate in the synthesis of Cariprazine.[1][2] In this multi-step synthesis, the aldehyde functional group of our title compound undergoes a reductive amination reaction with 1-(2,3-dichlorophenyl)piperazine. This is a critical C-N bond-forming step that builds the core structure of the final drug molecule. Subsequent deprotection of the Boc group and further functionalization lead to the final API.

Diagram: Role in Cariprazine Synthesis

Sources

- 1. Tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | 215790-29-7 [chemicalbook.com]

- 2. Tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS#: 215790-29-7 [amp.chemicalbook.com]

- 3. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthetic Utility of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Executive Summary

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a bifunctional synthetic building block, has emerged as a cornerstone reagent in modern medicinal chemistry and drug development. Its unique molecular architecture combines a sterically defined trans-cyclohexyl scaffold with two orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal aldehyde. This guide provides an in-depth technical analysis of the compound's strategic importance, synthesis, and critical role in advanced synthetic transformations, with a focus on field-proven applications and mechanistic insights for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Profile and Strategic Importance

The synthetic value of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, hereafter referred to as 1 , lies in the deliberate combination of its structural features.

-

The Aldehyde Moiety: The (2-oxoethyl) group presents a highly versatile electrophilic aldehyde. This functional group is a linchpin for C-N and C-C bond formation, readily participating in reactions such as reductive amination and olefination. Its reactivity is predictable and highly tunable based on the chosen reaction conditions.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its principal advantage is its stability across a wide range of nucleophilic and basic conditions, while being readily and cleanly removable under mild acidic conditions (e.g., with trifluoroacetic acid). This stability allows chemists to perform extensive modifications at the aldehyde terminus without unintended interference from the amine.

-

The trans-Cyclohexyl Scaffold: The cyclohexane ring provides a rigid, non-aromatic spacer that is prevalent in bioactive molecules. The trans configuration of the two substituents is thermodynamically favored, placing both groups in equatorial positions and minimizing steric hindrance. This defined stereochemistry is critical for orienting pharmacophores in three-dimensional space to achieve optimal interactions with biological targets.

The strategic orthogonality of the reactive aldehyde and the protected amine makes 1 an ideal starting point for the synthesis of complex linear or macrocyclic structures, enabling sequential, controlled derivatization.

Caption: Figure 1. Key functional components of the title compound.

Chapter 2: Synthesis of the Reagent

Compound 1 is not typically prepared in a single step but is synthesized via a reliable two-step sequence starting from the commercially available ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (2 ). This sequence involves the reduction of the ester to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Sources

The Strategic Role of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in the Convergent Synthesis of Cariprazine

An In-depth Technical Guide

Abstract

Cariprazine is a third-generation atypical antipsychotic notable for its dopamine D3/D2 receptor partial agonism with a preference for the D3 receptor. Its complex molecular architecture necessitates a robust and efficient synthetic strategy, particularly for large-scale industrial production. This technical guide provides an in-depth analysis of a pivotal intermediate, Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, in the synthesis of Cariprazine. We will explore the rationale behind its molecular design, its own synthesis, and its critical function in the key C-N bond-forming step that defines the Cariprazine backbone. This document will dissect the causality behind experimental choices, present detailed protocols, and compare the prevailing synthetic route with alternative methods, offering researchers and drug development professionals a comprehensive understanding of this crucial chemical entity.

Introduction to Cariprazine and its Synthetic Landscape

Cariprazine: A Profile

Cariprazine (marketed as Vraylar®) is an orally active antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its mechanism of action as a dopamine D3/D2 receptor partial agonist distinguishes it from other antipsychotics, offering a unique therapeutic profile.[3] The molecular structure of Cariprazine features a central trans-1,4-disubstituted cyclohexane ring that links a 2,3-dichlorophenylpiperazine moiety to a dimethylurea functional group. The precise stereochemistry of the cyclohexane core is essential for its pharmacological activity.

Retrosynthetic Strategies for Cariprazine

A logical retrosynthetic analysis of Cariprazine identifies two primary building blocks: 1-(2,3-dichlorophenyl)piperazine (Fragment A) and a functionalized trans-4-aminocyclohexylethyl scaffold (Fragment B).

The key challenge lies in efficiently and stereoselectively coupling these two fragments. A convergent approach, where these two complex fragments are synthesized separately and then joined, is generally preferred for maximizing yield and simplifying purification. This strategy hinges on a key bond formation, typically a carbon-nitrogen bond, between the piperazine nitrogen of Fragment A and the ethyl side chain of Fragment B. This is precisely where Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate emerges as a masterfully designed intermediate.

The Keystone Intermediate: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

This intermediate, also known as trans-Boc-2-(4-aminocyclohexyl)acetaldehyde, is the linchpin in one of the most widely documented synthetic routes for Cariprazine.[4][5][6] Its structure is purpose-built for the key coupling reaction.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | [7][8] |

| CAS Number | 215790-29-7 | [7][9] |

| Molecular Formula | C₁₃H₂₃NO₃ | [7][8] |

| Molecular Weight | 241.33 g/mol | [7][8] |

| Appearance | Off-white to white solid | [9] |

The Rationale of a Dual-Functionality Design

The efficacy of this intermediate stems from its two key functional groups, which are orthogonally reactive:

-

The Aldehyde (-CH=O): This electrophilic group is the reactive site for forming the new carbon-nitrogen bond with the nucleophilic secondary amine of the piperazine ring.

-

The Boc-Protected Amine (-NH-Boc): The amine on the cyclohexane ring is the eventual site for the formation of the urea moiety. However, it must be masked during the C-N bond formation step to prevent it from competing with the piperazine amine or participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group that is stable under the reductive amination conditions but can be readily removed later under acidic conditions.[1][4]

This design allows for a clean and high-yielding coupling reaction, embodying the principles of modern synthetic chemistry.

Synthesis of the Aldehyde Intermediate

The preparation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a critical upstream process with significant challenges, particularly concerning industrial scale-up.

Precursor and Methodology

The most common precursor for the aldehyde is the corresponding ethyl ester, 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.[4][10] The synthesis involves the selective reduction of the ester to the aldehyde.

Protocol: Ester Reduction to Aldehyde

Warning: This procedure involves highly reactive and pyrophoric reagents and must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Reactor Setup: A multi-necked, flame-dried flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester (1.0 eq) dissolved in anhydrous toluene.

-

Inert Atmosphere: The system is thoroughly purged with dry nitrogen.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, as a 1 M solution in toluene) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 1-2 hours).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Field Insights: The Scalability Challenge

The primary drawback of this reduction method is the use of DIBAL-H at cryogenic temperatures (-78 °C).[1][10] DIBAL-H is pyrophoric and its handling requires specialized equipment and stringent safety protocols. The extreme cooling requirement is energy-intensive and difficult to maintain consistently in large industrial reactors. This operational complexity and inherent risk have driven research into alternative, safer, and more scalable synthetic routes for Cariprazine that may avoid this specific intermediate or its challenging synthesis.[1]

The Core Coupling Step: Reductive Amination

This reaction is the centerpiece of the synthetic strategy, uniting the two core fragments of Cariprazine.

Principle and Mechanism

Reductive amination is a two-stage process occurring in a single pot. First, the aldehyde of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate reacts with the secondary amine of 1-(2,3-dichlorophenyl)piperazine to form a transient iminium ion. In the second stage, a mild, in-situ reducing agent selectively reduces the iminium ion to the corresponding tertiary amine, forming the desired C-N bond.

Workflow for Cariprazine Synthesis via Reductive Amination

Caption: Workflow from key fragments to Cariprazine.

Experimental Protocol: Reductive Amination

-

Reactor Charge: A reactor is charged with Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional): A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

-

Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred mixture at room temperature.

-

Causality: NaBH(OAc)₃ is the reagent of choice for this transformation. It is milder than other hydrides like NaBH₄ and selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. Its solubility in common organic solvents is also advantageous.

-

-

Reaction Progress: The reaction is stirred at ambient temperature for 12-24 hours and monitored by HPLC or TLC.

-

Workup and Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-tert-butyl carbamate, is often purified by crystallization.[1]

| Parameter | Typical Condition | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for iminium ions, good solubility. |

| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants. |

| Temperature | 20-25 °C (Ambient) | Sufficient for reaction, avoids thermal degradation. |

| Stoichiometry | Slight excess of piperazine | Ensures complete consumption of the valuable aldehyde. |

| Typical Yield | >85% | Efficient and clean reaction. |

Final Steps to Cariprazine

Following the successful coupling, two final transformations are required to arrive at the active pharmaceutical ingredient.

Step 1: Boc Deprotection

The Boc protecting group is removed under acidic conditions to liberate the primary amine on the cyclohexane ring.

Caption: Boc deprotection reaction scheme.

Step 2: Urea Formation

The final step involves the acylation of the newly formed primary amine with dimethylcarbamoyl chloride in the presence of a base (like triethylamine or diisopropylethylamine) to form the terminal N,N-dimethylurea group, yielding Cariprazine.[11][12] This reaction must be carefully controlled to avoid side reactions and ensure high purity of the final product.

Comparative Analysis of Synthetic Routes

While the reductive amination pathway is robust, alternative methods have been developed to circumvent the challenges associated with the aldehyde intermediate.

| Synthetic Route | Key Coupling Reaction | Advantages | Disadvantages |

| Aldehyde Route | Reductive Amination | High-yielding, convergent, well-established. | Requires synthesis of an unstable aldehyde using hazardous reagents (DIBAL-H) at cryogenic temperatures.[1][10] |

| Mesylate Route | N-alkylation | Avoids the aldehyde intermediate. | Uses mesylates, which can be potential genotoxic impurities and require stringent control and monitoring.[4][6] |

| Carboxylic Acid Route | Amide Coupling + Reduction | Starts from a more stable carboxylic acid precursor. | Requires an additional reduction step (amide to amine), potentially using harsh reagents like borane complexes.[4][13] |

Conclusion

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a strategically vital intermediate in a prominent synthetic route to Cariprazine. Its design, featuring an orthogonally protected amine and a reactive aldehyde, enables a highly efficient and convergent reductive amination reaction to construct the core structure of the drug. While the synthesis of the aldehyde itself presents significant challenges for industrial scale-up, the elegance and effectiveness of the subsequent coupling step underscore its importance. Understanding the role of this keystone intermediate, along with the rationale for its use and the existence of alternative pathways, provides drug development professionals with the critical knowledge needed to optimize the manufacturing process for this important therapeutic agent.

References

- US11274087B2 - Industrial process for the preparation of cariprazine - Google P

- CN114539185A - Preparation method of cariprazine and intermediate thereof - Google P

- WO2017096997A1 - Preparation method for cariprazine - Google P

-

WO/2018/007986 INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE - WIPO Patentscope. [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. [Link]

-

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem. [Link]

-

The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. [Link]

-

synthesis method for cariprazine - Justia Patents. [Link]

-

Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Bentham Science Publisher. [Link]

- US20210300883A1 - Synthesis method for cariprazine - Google P

- CN114539185B - A preparation method of cariprazine and its intermediate - Google P

- WO2018007986A1 - Industrial process for the preparation of cariprazine - Google P

Sources

- 1. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]

- 2. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 5. Tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS#: 215790-29-7 [amp.chemicalbook.com]

- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 7. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN114539185B - A preparation method of cariprazine and its intermediate - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Authored by: Senior Application Scientist, Chemical Development Division

Abstract

This technical guide provides an in-depth analysis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key bifunctional intermediate in modern pharmaceutical synthesis. We will elucidate its preparation via a selective oxidation reaction and then explore, in detail, the mechanism of its most common and synthetically valuable transformation: reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles that govern these reactions. We will explain the causality behind experimental choices, from reagent selection to reaction conditions, to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of a Bifunctional Intermediate

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (Compound 1 ) is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of novel antipsychotics like Cariprazine.[1] Its utility stems from its distinct bifunctional nature. It possesses a reactive aldehyde group ("2-oxoethyl") and a stable, protected amine (the Boc-carbamate) situated on a conformationally defined trans-cyclohexane scaffold.[1][2][3]

This arrangement allows for the selective modification of the aldehyde moiety without disturbing the protected amine. The Boc (tert-butoxycarbonyl) group is a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions, providing a latent primary amine for subsequent synthetic transformations. The aldehyde serves as a versatile electrophilic handle, primarily for the construction of carbon-nitrogen bonds, a cornerstone of pharmaceutical compound synthesis.

This guide will focus on two core aspects:

-

Part A: Synthesis of the Aldehyde Intermediate: The selective oxidation of the corresponding primary alcohol to furnish Compound 1 .

-

Part B: Mechanism of Reaction: A comprehensive examination of the reductive amination of Compound 1 to form a secondary amine, a critical transformation in drug development.

Part A: Synthesis via Dess-Martin Oxidation

The target aldehyde, Compound 1 , is most reliably prepared by the oxidation of its precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. For this transformation, a mild and highly selective oxidizing agent is required to prevent over-oxidation to a carboxylic acid.[4] The Dess-Martin Periodinane (DMP) oxidation is an exemplary choice for this purpose.[5][6]

Causality of Reagent Choice: Why Dess-Martin Periodinane?

-

High Selectivity: DMP is renowned for its ability to oxidize primary alcohols to aldehydes cleanly, with minimal formation of the corresponding carboxylic acid byproduct.[6][7][8] This is crucial for preserving the desired aldehyde functionality of Compound 1 .

-

Mild Conditions: The reaction proceeds rapidly at room temperature in neutral, aprotic solvents like dichloromethane (DCM).[5][6] This avoids the use of harsh, toxic chromium-based reagents or strongly acidic/basic conditions that could compromise the acid-labile Boc protecting group.[5]

-

Simple Workup: The byproducts of the reaction are readily removed through a simple aqueous workup, facilitating product isolation.[6]

The Dess-Martin Oxidation Mechanism

The mechanism involves a hypervalent iodine(V) species and proceeds through two main stages:

-

Ligand Exchange: The alcohol substrate attacks the central iodine atom of the DMP reagent, displacing one of the acetate ligands. This forms a periodinane intermediate.[4][7]

-

Intramolecular Elimination: A base (typically the displaced acetate) abstracts the proton on the carbon bearing the oxygen. This initiates an E2-like elimination, forming the C=O double bond of the aldehyde, reducing the iodine from I(V) to I(III), and releasing acetic acid.[7][8]

The reaction produces two equivalents of acetic acid, which can be buffered with a mild base like sodium bicarbonate if the substrate is particularly acid-sensitive.[5]

Experimental Protocol: Synthesis of Compound 1

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution portion-wise at room temperature. The reaction is typically complete within 1-3 hours.[6]

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel to yield Compound 1 as a white solid.

Part B: The Reductive Amination Mechanism

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming C-N bonds while avoiding the over-alkylation issues common to direct alkylation methods.[9][10] The reaction of Compound 1 with a primary or secondary amine in the presence of a selective reducing agent exemplifies this powerful transformation.

Causality of Reagent Choice: Why Sodium Triacetoxyborohydride (STAB)?

The key to a successful one-pot reductive amination is a reducing agent that is powerful enough to reduce the intermediate iminium ion but too weak to reduce the starting aldehyde.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this task.[12][13]

-

Chemoselectivity: STAB is a mild and selective hydride donor.[11] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the boron-hydrogen bond, making it slow to react with aldehydes and ketones but highly reactive towards protonated imines (iminium ions).[11][14] This selectivity is crucial for achieving high yields in a one-pot procedure where the aldehyde and amine are present concurrently.[14][15]

-

Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid.[9][16] STAB is stable and effective under these mildly acidic conditions, which are necessary to facilitate the formation of the key iminium ion intermediate.[17]

-

Safety and Convenience: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release cyanide gas, making it a much safer and more environmentally benign option.[9]

Detailed Two-Stage Reaction Mechanism

The reductive amination process occurs in two distinct, sequential stages within the same pot: (I) Imine/Iminium Ion Formation and (II) Hydride Reduction .

-

Nucleophilic Attack: The amine (e.g., a primary amine, R'-NH₂) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (Compound 1 ).

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Acid Catalysis: A catalytic amount of acetic acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).[14][16]

-

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step for imine formation.

-

Equilibrium: The imine and the protonated iminium ion exist in a pH-dependent equilibrium. The mildly acidic conditions favor the formation of the iminium ion, which is the key electrophilic species that will be reduced.[17]

-

Hydride Delivery: The STAB reagent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[14]

-

C-N Bond Formation: This nucleophilic addition of the hydride neutralizes the positive charge on the nitrogen and forms the final, stable secondary amine product.

The overall workflow is a highly efficient cascade where the aldehyde is consumed to form the iminium ion, which is then immediately trapped and reduced by STAB, driving the reaction equilibrium towards the final amine product.

Visualization of the Reductive Amination Workflow

The following diagram illustrates the logical flow from starting materials to the final product in a one-pot reductive amination protocol.

Caption: Workflow for One-Pot Reductive Amination using STAB.

Detailed Mechanistic Diagram

This diagram provides a chemical structure-level view of the reaction mechanism.

Caption: Core mechanism of reductive amination.

Experimental Protocol: Reductive Amination of Compound 1

This protocol is a representative procedure for reacting Compound 1 with a generic primary amine and should be adapted as needed.

-

Setup: To a round-bottom flask, add Compound 1 (1.0 eq) and the primary amine (1.0 - 1.2 eq).

-

Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.[11][13][18] DCE is often the preferred solvent.[11][18]

-

Catalyst: Add glacial acetic acid (1.0 - 2.0 eq). Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.[9]

-

Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise. A slight exotherm may be observed.

-

Reaction: Stir the reaction at room temperature for 3-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and imine intermediate and the appearance of the product spot.

-

Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

Data Presentation

| Parameter | Synthesis of Compound 1 | Reductive Amination |

| Key Reagent | Dess-Martin Periodinane (DMP) | Sodium Triacetoxyborohydride (STAB) |

| Stoichiometry | 1.1 - 1.5 eq | 1.2 - 1.5 eq |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE), THF |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 1 - 3 hours | 3 - 24 hours |

| Workup | Reductive (Na₂S₂O₃) / Basic (NaHCO₃) | Basic (NaHCO₃) |

| Typical Yield | >90% | 80-95% |

| Key Intermediate | N/A | Iminium Ion |

Conclusion

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a strategically designed intermediate whose value lies in the orthogonal reactivity of its two functional groups. Its synthesis via Dess-Martin oxidation provides a reliable route to the key aldehyde. The subsequent reductive amination, particularly with sodium triacetoxyborohydride, represents a robust, high-yielding, and safe method for constructing complex amine-containing molecules. Understanding the underlying mechanisms—from ligand exchange in the DMP oxidation to the selective hydride transfer in reductive amination—empowers the development scientist to troubleshoot, optimize, and confidently apply these transformations to accelerate the synthesis of novel therapeutic agents.

References

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024, January 25). Retrieved from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). [Video]. YouTube. Retrieved from [Link]

-

Oxidation of Alcohols - Chemistry LibreTexts. (2024, September 22). Retrieved from [Link]

-

Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

-

Molander, G. A., & Gravel, M. (2007). Functionalization of Organotrifluoroborates: Reductive Amination. The Journal of Organic Chemistry, 72(23), 8961–8964. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

Powers, K. M., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30200–30209. Retrieved from [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(10), 1541–1544. Retrieved from [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. (n.d.).

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(12), 1147-1156. Retrieved from [Link]

-

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS#: 215790-29-7 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. brainly.com [brainly.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

An In-Depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional organic molecule of significant interest in the fields of pharmaceutical and materials science. Its structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive aldehyde group, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

This compound serves as a critical building block, particularly noted as an intermediate in the synthesis of the novel antipsychotic drug, Cariprazine, which targets dopamine D3/D2 receptors.[1] Beyond its role in pharmaceutical development, it finds utility in the formulation of agrochemicals and the production of specialty polymers.[2] The carbamate group enhances stability and solubility, while the aldehyde allows for a variety of subsequent chemical transformations.[2]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is presented in the table below.

| Property | Value | Source |

| CAS Number | 215790-29-7 | [2][3] |

| Molecular Formula | C13H23NO3 | [2][3][4] |

| Molecular Weight | 241.33 g/mol | [2][3][4] |

| Appearance | Off-white to white solid | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

| IUPAC Name | tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | [3][4] |

| Topological Polar Surface Area | 55.4 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 241.16779360 g/mol | [3][4] |

Synthetic Pathway and Methodologies

The synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is typically achieved through a two-step process, starting from the commercially available trans-4-(2-hydroxyethyl)cyclohexylamine. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate.

Step 1: Synthesis of tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Precursor)

The initial step involves the protection of the primary amine of trans-4-(2-hydroxyethyl)cyclohexylamine with a tert-butyloxycarbonyl (Boc) group. This is a standard and widely used method for amine protection in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.

Reaction Mechanism: Boc Protection

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)2O). A base, such as triethylamine, is used to neutralize the resulting acidic proton.

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol (General)

-

Dissolve trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (1.1-1.5 equivalents), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.

Note: While a specific protocol with reported yields for this exact substrate was not found in the searched literature, this general procedure is widely applicable for the Boc protection of primary amines.

Step 2: Oxidation to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

The second and final step is the oxidation of the primary alcohol of the precursor to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Two common and effective methods for this are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.

Reaction Mechanism: Dess-Martin Oxidation

The alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Experimental Protocol (General)

-

Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in a dry, inert solvent such as dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the layers are clear, then separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also very mild and efficient for the synthesis of aldehydes from primary alcohols.

Experimental Protocol (General)

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in dry dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in dry DCM, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equivalent) in dry DCM.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add triethylamine (3-5 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. While specific spectral data for this compound was not available in the searched literature, the following techniques are standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons of the cyclohexane ring, the methylene protons adjacent to the aldehyde, and the tert-butyl group (a sharp singlet around 1.4 ppm).

-

¹³C NMR: Would display a signal for the aldehyde carbonyl carbon (around 200 ppm), carbons of the cyclohexane ring, and the carbons of the Boc protecting group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. The N-H stretch of the carbamate would appear around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, confirming its molecular formula.

Applications in Research and Development

The primary application of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate lies in its role as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: As previously mentioned, it is a key intermediate in the synthesis of Cariprazine.[1] The aldehyde functionality allows for the introduction of further complexity to the molecule through reactions such as reductive amination, Wittig reactions, and aldol condensations. The Boc-protected amine provides a latent nucleophilic site that can be deprotected at a later stage of the synthesis.

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where the carbamate structure can enhance the efficacy and stability of the active ingredients.[2]

-

Polymer Chemistry: The compound can be incorporated into polymer backbones or used as a modifying agent to introduce specific functionalities, potentially enhancing properties like durability and environmental resistance.

-

Biochemical Research: The molecule can be used as a scaffold to synthesize probes for studying enzyme interactions and metabolic pathways.

Safety and Handling

Based on available safety data, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a valuable and versatile synthetic intermediate with significant applications in drug discovery and materials science. Its synthesis, primarily through the oxidation of the corresponding alcohol, is achievable through well-established and reliable methods such as the Dess-Martin and Swern oxidations. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in the effective utilization of this important chemical building block. Further research to fully characterize this compound with detailed spectral data would be a valuable contribution to the scientific literature.

References

-

Bruker. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

-